

The Chemistry and Application of CY5.5-COOH Chloride: A Technical Guide

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Compound of Interest

Compound Name: CY5.5-COOH chloride

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **CY5.5-COOH chloride**, a near-infrared fluorescent dye. This document details its chemical properties, synonyms, and alternative names, and provides detailed experimental protocols for its use in various research applications. The guide is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development who are utilizing fluorescent labeling techniques.

Core Concepts: Understanding CY5.5-COOH Chloride

CY5.5-COOH chloride, a member of the cyanine dye family, is a fluorescent molecule that is widely used in biomedical research for the visualization and tracking of biological molecules.^[1] It emits fluorescence in the near-infrared (NIR) spectrum, a region where biological tissues exhibit minimal autofluorescence, allowing for deeper tissue penetration and a higher signal-to-noise ratio in imaging applications.^{[1][2]} The carboxylic acid group (-COOH) on the molecule allows for its conjugation to various biomolecules, such as proteins, peptides, and nanoparticles, through the formation of stable amide bonds.

Synonyms and Alternative Names

To ensure clarity and assist in literature searches, a comprehensive list of synonyms and alternative names for **CY5.5-COOH chloride** is provided in the table below.

Primary Name	Synonyms and Alternative Names
CY5.5-COOH chloride	Cyanine 5.5 carboxylic acid chloride[2]
Cy5.5-carboxylic acid chloride[3]	
6-[(2Z)-1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]hexanoic acid;chloride[3]	
2-((1E,3E,5Z)-5-(3-(5-carboxypentyl)-1,1-dimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)penta-1,3-dien-1-yl)-1,1,3-trimethyl-1H-benzo[e]indol-3-ium chloride[3]	

Physicochemical Properties

The key physicochemical properties of **CY5.5-COOH chloride** are summarized in the following table, providing essential data for experimental design and implementation.

Property	Value	Reference
Molecular Formula	C40H43ClN2O2	[4]
Molecular Weight	619.3 g/mol	[4]
Excitation Maximum (λ_{ex})	~673 - 678 nm	[4][5]
Emission Maximum (λ_{em})	~695 - 710 nm	[2][5]
Extinction Coefficient	~209,000 cm ⁻¹ M ⁻¹	[4]
Fluorescence Quantum Yield	~0.2	[4]
Solubility	Soluble in DMSO, DMF, DCM; Limited aqueous solubility	[4]
Appearance	Dark blue powder	[6]

Experimental Protocols

This section provides detailed methodologies for common applications of **CY5.5-COOH chloride** and its derivatives.

Protocol for Antibody Conjugation

This protocol outlines the steps for conjugating CY5.5-COOH (or its activated NHS ester form) to an antibody.

Materials:

- Purified antibody (in an amine-free buffer like PBS)
- CY5.5 NHS ester (or CY5.5-COOH with EDC and NHS for activation)
- Reaction Buffer: 100 mM sodium bicarbonate, pH 8.3-8.5
- Quenching Buffer: 1 M Tris-HCl, pH 8.0
- Purification column (e.g., Sephadex G-25)
- Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

Procedure:

- Antibody Preparation:
 - Dissolve the antibody in the Reaction Buffer at a concentration of 1-5 mg/mL.
 - If the antibody buffer contains primary amines (e.g., Tris), it must be dialyzed against the Reaction Buffer.[\[7\]](#)
- Dye Preparation:
 - Dissolve the CY5.5 NHS ester in a small amount of anhydrous DMF or DMSO to prepare a 10 mg/mL stock solution immediately before use.[\[7\]](#)
- Conjugation Reaction:

- Add the CY5.5 NHS ester solution to the antibody solution while gently vortexing. A common starting molar ratio of dye to antibody is 10:1.[8]
- Incubate the reaction for 1-2 hours at room temperature in the dark with gentle stirring.
- Quenching the Reaction:
 - Add the Quenching Buffer to the reaction mixture to stop the labeling reaction.
 - Incubate for 15-30 minutes at room temperature.
- Purification of the Conjugate:
 - Separate the labeled antibody from the unreacted dye using a gel filtration column pre-equilibrated with PBS.[7]
 - Collect the fractions containing the fluorescently labeled antibody. The conjugate is now ready for use in downstream applications.

In Vivo Imaging Workflow

This workflow describes a typical procedure for in vivo imaging in a mouse model using a CY5.5-labeled targeting molecule (e.g., antibody or nanoparticle).

Materials:

- Animal model (e.g., tumor-bearing mouse)
- CY5.5-labeled targeting molecule
- In vivo imaging system with appropriate filters for CY5.5 (Excitation: ~640 nm, Emission: ~680 nm)[2]
- Anesthesia

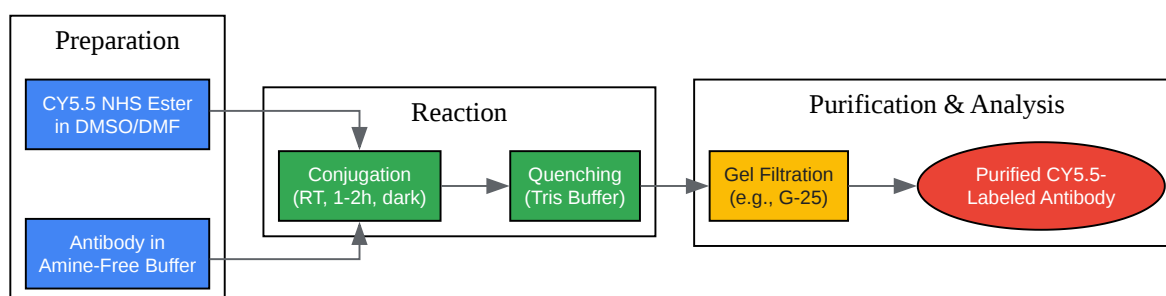
Procedure:

- Animal Preparation: Anesthetize the animal according to approved institutional protocols.

- Probe Administration: Inject the CY5.5-labeled probe intravenously (i.v.) or intraperitoneally (i.p.).[2]
- Image Acquisition:
 - Acquire a baseline image before injection to assess autofluorescence.[2]
 - Image the animal at various time points post-injection (e.g., 1, 4, 24, 48 hours) to monitor the biodistribution and tumor targeting of the probe.[2]
- Ex Vivo Organ Analysis (Optional):
 - At the end of the imaging study, euthanize the animal.
 - Dissect the major organs (e.g., tumor, liver, spleen, kidneys, lungs) and image them ex vivo to confirm the in vivo signal and quantify probe accumulation.[2]

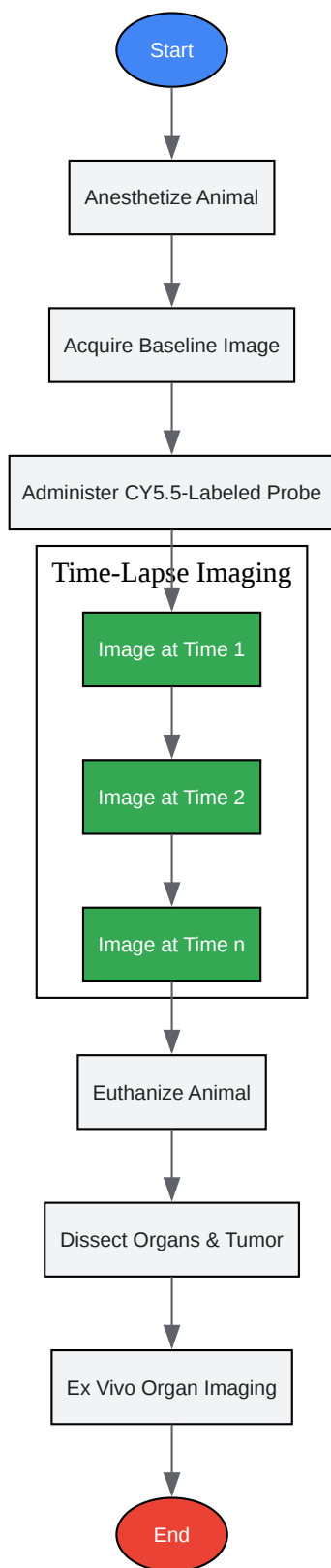
Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.



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Antibody Conjugation Workflow Diagram.



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In Vivo Imaging Experimental Workflow.

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